Propoxur

Urban entomology Insecticide toxicology Pest management

Propoxur (CAS 114-26-1; Baygon) is a non-systemic phenyl N-methylcarbamate insecticide with rapid knockdown and prolonged residual action. Procure this compound for IRS campaigns where dung-walled dwellings predominate—demonstrating >80% Anopheles arabiensis mortality for 4–5 months vs. bendiocarb's 2–3 months. Ideal for bed bug resistance management programs: maintains high efficacy against pyrethroid-resistant Cimex lectularius strains via reversible AChE inhibition. Use PBO-synergized formulations for Culex populations with metabolic resistance; achieves 2.2–9.5× efficacy enhancement at reduced application rates. Superior retained efficacy over carbaryl in German cockroach control.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 114-26-1
Cat. No. B1679652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropoxur
CAS114-26-1
SynonymsPropoxur;  Baygon;  AI3-25671;  Aprocarb;  Arprocarb;  BAY 39007;  BAY 5122;  Isocarb;  Mrowkozol;  NSC 379584;  Propoxylor;  Propyon;  Rhoden.
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC=C1OC(=O)NC
InChIInChI=1S/C11H15NO3/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13)
InChIKeyISRUGXGCCGIOQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 10 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.2 % (NIOSH, 2024)
Soluble in methanol, acetone, and many organic solvents;  slightly soluble in cold hydrocarbons
Soluble in most polar solvents
Readily soluble in 2-propanol, dichloromethane, toluene;  hardly soluble in n-hexane
In water, 1860 mg/L at 30 °C
Solubility in water, g/100ml at 20Â °C: 0.2 (poor)
0.2%
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Propoxur 114-26-1 Procurement Guide: Carbamate Insecticide for Vector Control and Professional Pest Management


Propoxur (CAS 114-26-1; also known as Baygon, IPMC) is a phenyl N-methylcarbamate insecticide with non-systemic contact and stomach action characterized by fast knockdown and extended residual efficacy [1]. First commercialized in 1959, it functions as a reversible acetylcholinesterase (AChE) inhibitor, causing rapid accumulation of acetylcholine at cholinergic synapses in target insects, resulting in paralysis and death [2]. Among carbamate insecticides, propoxur occupies a distinct niche in public health vector control, professional pest management, and veterinary ectoparasiticide applications, with documented efficacy against cockroaches, mosquitoes, bed bugs, fleas, and ticks [3].

Why Propoxur 114-26-1 Cannot Be Directly Substituted by Other Carbamates in Procurement Specifications


Carbamate insecticides share a common mechanism of action (reversible AChE inhibition) yet exhibit substantial divergence in key procurement-relevant performance parameters. Substituting propoxur with bendiocarb, carbaryl, or other phenyl carbamates without empirical justification introduces quantifiable risk across three critical dimensions: (1) insect-specific toxicity differentials exceeding 270-fold in certain species [1]; (2) residual efficacy on porous surfaces where propoxur maintains >80% mortality for 4–5 months versus bendiocarb's 2 months [2]; and (3) cross-resistance profiles that differ meaningfully between carbamate compounds in field populations [3]. Furthermore, the reversible nature of carbamate AChE inhibition distinguishes the entire class from organophosphates, but does not eliminate within-class performance heterogeneity [4]. Consequently, procurement decisions predicated on class-level assumptions rather than compound-specific quantitative evidence may compromise operational efficacy, require more frequent reapplication, or inadvertently select for existing resistance alleles.

Propoxur 114-26-1 Quantitative Comparative Evidence: Head-to-Head Performance Data Versus Key Analogs


Propoxur Exhibits Superior Intrinsic Toxicity to German Cockroach (Blattella germanica) Relative to All Tested Phenyl Carbamates

In a systematic comparative study of nine substituted phenyl N-methylcarbamates against the German cockroach, propoxur demonstrated the highest intrinsic toxicity among all compounds evaluated. The study employed topical application to female B. germanica under standardized laboratory conditions and concluded that other carbamates were 'far inferior' to propoxur in lethal efficacy [1]. Additional data from a separate comparative study of commercial carbamates confirm that propoxur (LD50 = 3.2 ng/insect) is substantially more toxic to susceptible cockroach strains than carbaryl (LD50 = 4.1 ng/insect) and terbam (LD50 = 4.5 ng/insect), though less potent than bendiocarb (LD50 = 0.74 ng/insect) and carbofuran (LD50 = 0.85 ng/insect) in the same assay system [2].

Urban entomology Insecticide toxicology Pest management

Propoxur Demonstrates Extended Residual Efficacy on Porous Dung Surfaces Compared to Bendiocarb in WHO Cone Bioassay Tests

A six-month field study evaluating the residual bio-efficacy of carbamates for indoor residual spraying (IRS) in Ethiopia compared propoxur and bendiocarb on multiple wall substrate types using standard WHO cone bioassays with susceptible Anopheles arabiensis mosquitoes. The study quantified the duration each insecticide maintained mortality above the 80% efficacy threshold, a critical benchmark for IRS program viability [1]. Propoxur consistently outperformed bendiocarb on dung surfaces, the predominant wall material in many rural African dwellings.

Malaria vector control Indoor residual spraying Insecticide persistence

Propoxur Exhibits Lower Resistance Ratios in Field-Collected German Cockroach Populations Compared to Carbaryl

A resistance monitoring study of German cockroach (Blattella germanica) populations collected from hospital (H) and dormitory (D) settings in Southern Iran evaluated susceptibility to three carbamate insecticides using WHO standard jar exposure bioassays. The study quantified LD50 values for each insecticide in both wild strains, revealing differential resistance development among the carbamates [1]. The rank order of resistance in the hospital strain was carbaryl > propoxur > bendiocarb, indicating that propoxur retains greater relative efficacy than carbaryl in populations with established carbamate resistance.

Insecticide resistance management Public health entomology Resistance monitoring

Propoxur Reversible AChE Inhibition Confers Shorter Mammalian Recovery Time Relative to Organophosphate Insecticides

Propoxur, as an N-methylcarbamate, produces reversible inhibition of acetylcholinesterase through carbamoylation of the enzyme active site, which undergoes spontaneous decarbamoylation and enzymatic hydrolysis within hours [1]. This contrasts fundamentally with organophosphate insecticides, which phosphorylate AChE irreversibly, requiring de novo enzyme synthesis for recovery of cholinergic function. While propoxur demonstrates acute oral toxicity in rats (LD50 = 83–86 mg/kg in males and females, respectively [2]), the reversible nature of its enzyme inhibition results in shorter duration of intoxication syndrome and more rapid spontaneous recovery compared to organophosphate poisoning [1].

Mammalian toxicology Acetylcholinesterase inhibition Occupational safety

Propoxur Formulation with Synergists Increases Efficacy Against Resistant Culex pipiens pallens by 2.2- to 9.5-Fold

A study evaluating synergist combinations with propoxur against field-collected Culex pipiens pallens populations in Shandong Province, China, quantified the enhancement of insecticidal efficacy when propoxur was combined with metabolic enzyme inhibitors. Using WHO standard bioassay methods, the study calculated synergistic coefficients (SC) for three synergists across three mosquito populations [1]. The synergistic coefficients represent the fold-increase in toxicity relative to propoxur alone.

Mosquito control Synergist technology Resistance mitigation

Propoxur Maintains Efficacy Against Pyrethroid-Resistant Bed Bug Populations Where Deltamethrin Fails

Multiple studies evaluating insecticide susceptibility in bed bug (Cimex lectularius) populations have documented differential efficacy between propoxur and pyrethroid insecticides. In a Japanese study evaluating eight household and hygiene insecticides against susceptible bed bug strains, propoxur demonstrated high efficacy in both topical application and filter paper contact tests, whereas pyrethroids including permethrin exhibited reduced or negligible activity [1]. A separate study of bed bugs in Thailand reported that propoxur showed high efficacy in controlling bed bug populations while noting that deltamethrin treatment should be avoided due to low efficacy [2].

Bed bug control Pyrethroid resistance Public health pest management

Propoxur 114-26-1 Optimal Application Scenarios Based on Quantitative Comparative Evidence


Indoor Residual Spraying (IRS) for Malaria Vector Control on Porous Wall Substrates

Propoxur is quantitatively superior to bendiocarb for IRS programs in regions where dung-walled dwellings predominate. As demonstrated in Ethiopian field studies using WHO cone bioassays, propoxur maintains >80% Anopheles arabiensis mortality for 4–5 months on dung surfaces, compared to only 2–3 months for bendiocarb [1]. This 2-month extension of effective residual activity translates to reduced application frequency, lower operational costs, and improved program sustainability. Procurement of propoxur is specifically indicated for IRS campaigns in rural agricultural communities where dung and mud construction materials are prevalent, and where pyrethroid resistance has been documented [2].

Professional Cockroach Control in Settings with Documented Carbaryl Resistance

In regions where German cockroach (Blattella germanica) populations have been exposed to prolonged carbaryl use, propoxur demonstrates superior retained efficacy. Resistance monitoring data from Southern Iran show that carbaryl resistance ratios in hospital strains are 1.66× higher than propoxur resistance ratios, with propoxur LD50 values in resistant populations being 4.62× lower than carbaryl LD50 values [3]. This quantifiable differential supports selection of propoxur over carbaryl for professional pest management operations in settings with documented control failures, including hospitals, food service establishments, and multi-unit housing where cockroach infestations persist despite previous treatment [3].

Bed Bug Control in Pyrethroid-Resistant Infestations

Propoxur provides a mechanistically distinct alternative to pyrethroids for bed bug (Cimex lectularius) infestations where knockdown resistance (kdr) mutations have rendered deltamethrin and permethrin ineffective. Multiple independent studies confirm that propoxur maintains high efficacy against both susceptible and pyrethroid-resistant bed bug strains, while pyrethroids exhibit little to no activity under identical experimental conditions [4][5]. The carbamate mechanism of action (reversible AChE inhibition) circumvents the voltage-gated sodium channel mutations that confer pyrethroid resistance, making propoxur a strategically valuable tool for resistance management in bed bug control programs [4].

Synergist-Enhanced Formulations for Culex Mosquito Control in Resistance Hotspots

For Culex pipiens pallens populations with established metabolic resistance to carbamates, propoxur formulated with piperonyl butoxide (PBO) or octachlorodipropyl ether achieves 2.2- to 9.5-fold increases in efficacy compared to propoxur alone [6]. This quantifiable synergism enables effective mosquito control at reduced active ingredient application rates, simultaneously lowering material costs per hectare treated and minimizing environmental loading. Procurement of PBO-synergized propoxur formulations is specifically indicated for larviciding and adulticiding programs in regions where Culex populations exhibit elevated cytochrome P450 monooxygenase activity, the primary metabolic resistance mechanism targeted by these synergists [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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